molecular formula C6H11O9P B052480 D-Glucono-1,5-lactone 6-phosphate CAS No. 2641-81-8

D-Glucono-1,5-lactone 6-phosphate

Cat. No.: B052480
CAS No.: 2641-81-8
M. Wt: 258.12 g/mol
InChI Key: IJOJIVNDFQSGAB-UHFFFAOYSA-N
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Description

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxotetrahydro-2H-pyran-2-yl]methyl phosphate is a natural product found in Homo sapiens with data available.

Scientific Research Applications

  • Gelation of Myofibrillar Proteins at Chilled Temperatures : 1,5-glucono-δ-lactone is utilized for acid-induced gelation of myofibrillar proteins at low temperatures. The study investigates the effects of sodium chloride and tetrasodium pyrophosphate on the characteristics of the gels, providing insights into the use of 1,5-glucono-δ-lactone in food processing and texture modification of meat products (Ngapo, Wilkinson, & Chong, 1996).

  • Conversion to α-Pyrone Derivative : The compound is involved in chemical reactions leading to the formation of α-pyrone derivatives. The study discusses the treatment of D-glucono-1,5-lactone with acetic anhydride in pyridine, which provides insights into synthetic pathways for creating specific molecular structures useful in various chemical applications (Nelson & Gratzl, 1978).

  • Chiral Building Blocks for Synthesis : D-Glucono-1,5-lactone is used as an inexpensive carbohydrate source to create chiral building blocks, which can be applied in synthesis without involving expensive reagents or operations. This application is crucial for constructing complex molecules like verbalactone and exophilin A, highlighting its role in facilitating economic and efficient synthetic strategies (Wu et al., 2009).

  • Interaction with Water : It has been studied for its interconversion with D-gluconic acid and D-glucono-1,4-lactone. The study uses high-performance liquid chromatography to resolve these components in water solutions, contributing to understanding the stability and reactivity of the compound in aqueous environments (Combes & Birch, 1988).

  • Taste, Structure, and Solution Properties : This compound's taste and solution properties are researched, especially its transition from sweet to sour due to autohydrolysis in water solutions, forming D-gluconic acid and D-glucono-1,4-lactone. Such studies are vital for understanding flavor profiles in food science and industry (Parke, Birch, Macdougall, & Stevens, 1997).

Mechanism of Action

D-Glucono-1,5-lactone 6-phosphate plays a crucial role in the pentose phosphate pathway. It is produced from glucose-6-phosphate by glucose-6-phosphate dehydrogenase and then converted to 6-Phospho-D-gluconate by 6-phosphogluconolactonase .

Properties

IUPAC Name

(3,4,5-trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-5,7-9H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOJIVNDFQSGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)OP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863004
Record name (3,4,5-Trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2641-81-8
Record name (3,4,5-Trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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